
Methyl 11-(pyridin-2-YL)undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 11-(pyridin-2-YL)undecanoate is an organic compound that features a pyridine ring attached to an undecanoate ester. This compound is of interest due to its unique structure, which combines the properties of both pyridine and ester functional groups. Pyridine is a basic heterocyclic organic compound with the formula C5H5N, and it is known for its aromaticity and ability to participate in various chemical reactions. The undecanoate ester moiety contributes to the compound’s hydrophobic character and potential for use in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(pyridin-2-YL)undecanoate typically involves the esterification of 11-(pyridin-2-YL)undecanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
11-(pyridin-2-YL)undecanoic acid+methanolacid catalystMethyl 11-(pyridin-2-YL)undecanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 11-(pyridin-2-YL)undecanoate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4); typically carried out in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid); typically carried out in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 11-(pyridin-2-YL)undecanol.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Aplicaciones Científicas De Investigación
Methyl 11-(pyridin-2-YL)undecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of Methyl 11-(pyridin-2-YL)undecanoate is largely dependent on its interaction with specific molecular targets. The pyridine ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.
Comparación Con Compuestos Similares
Methyl 11-(pyridin-2-YL)undecanoate can be compared with other pyridine-containing esters, such as:
- Methyl 2-(pyridin-2-YL)acetate
- Methyl 3-(pyridin-2-YL)propanoate
- Methyl 4-(pyridin-2-YL)butanoate
These compounds share the pyridine ring but differ in the length and structure of the ester moiety. The unique combination of the pyridine ring and the long undecanoate chain in this compound may confer distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
53602-15-6 |
|---|---|
Fórmula molecular |
C17H27NO2 |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
methyl 11-pyridin-2-ylundecanoate |
InChI |
InChI=1S/C17H27NO2/c1-20-17(19)14-9-7-5-3-2-4-6-8-12-16-13-10-11-15-18-16/h10-11,13,15H,2-9,12,14H2,1H3 |
Clave InChI |
SLVCTLKPMFHEPE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide](/img/structure/B14638513.png)
![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)
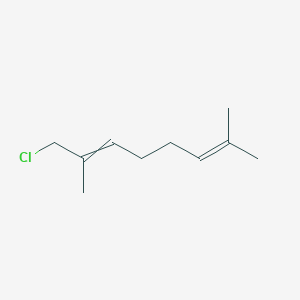
![(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14638544.png)

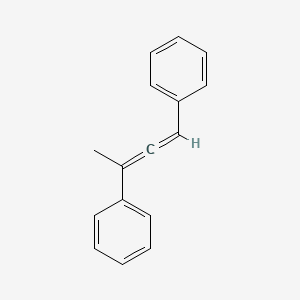
![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)

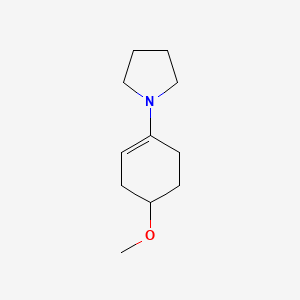
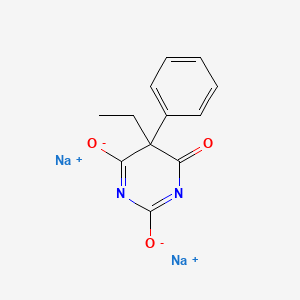
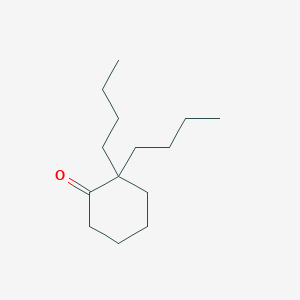
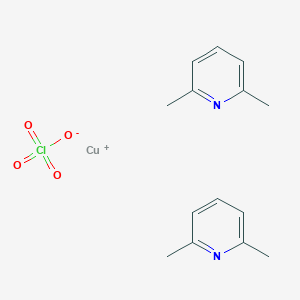
![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
